molecular formula C15H20O5 B1325994 Ethyl 5-(2,6-dimethoxyphenyl)-5-oxovalerate CAS No. 898758-44-6

Ethyl 5-(2,6-dimethoxyphenyl)-5-oxovalerate

Cat. No. B1325994
M. Wt: 280.32 g/mol
InChI Key: BKAOBSQJIHGRDY-UHFFFAOYSA-N
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Description

The compound “Ethyl 5-(2,6-dimethoxyphenyl)-5-oxovalerate” is an ester derived from a dimethoxyphenol and a keto-valeric acid. The presence of the dimethoxyphenyl group suggests that it might have properties similar to other phenolic compounds, which are often associated with antioxidant activity .


Molecular Structure Analysis

The molecular structure of this compound would consist of a phenolic ring substituted with two methoxy groups at the 2 and 6 positions, and a keto-valeric acid esterified with an ethyl group .


Chemical Reactions Analysis

As an ester, this compound could undergo typical ester reactions such as hydrolysis, reduction, and transesterification. The phenolic OH group might be involved in oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. As an ester, it would likely be less polar than the corresponding carboxylic acid .

Scientific Research Applications

  • Crystal Structure Analysis : Research on similar compounds, such as ethyl 5-(2,6-dimethylphenyl)-2-methyl-3-oxa-4,8,9-triazatricyclo[5.3.0.0^2,6]deca-4,9-diene-8-carboxylate, involves detailed crystal structure analysis to understand the molecular configuration and the packing energy of the compounds. Such studies are crucial for material science, drug design, and understanding molecular interactions (Gelli et al., 1994).

  • Large-Scale Synthesis : The development of efficient synthesis methods for complex organic compounds is vital for pharmaceuticals, materials science, and industrial chemistry. For instance, the large-scale synthesis of methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate demonstrates the importance of creating efficient, scalable processes for compound production (Kucerovy et al., 1997).

  • Organic Peroxide Reactions : The reactivity of organic peroxides with β- and γ-oxo-acids and esters, including compounds like ethyl 4-oxovalerate, is an area of interest for understanding reaction mechanisms and for applications in organic synthesis and potentially in polymer chemistry (Cubbon & Hewlett, 1968).

  • Antioxidant Compound Synthesis : The enzymatic modification of phenolic compounds like 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity highlights the potential of enzymatic processes in producing bioactive compounds with enhanced properties. Such research can have applications in food science, nutraceuticals, and pharmaceuticals (Adelakun et al., 2012).

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its reactivity and physical properties .

properties

IUPAC Name

ethyl 5-(2,6-dimethoxyphenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-4-20-14(17)10-5-7-11(16)15-12(18-2)8-6-9-13(15)19-3/h6,8-9H,4-5,7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAOBSQJIHGRDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=C(C=CC=C1OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645822
Record name Ethyl 5-(2,6-dimethoxyphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(2,6-dimethoxyphenyl)-5-oxovalerate

CAS RN

898758-44-6
Record name Ethyl 2,6-dimethoxy-δ-oxobenzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898758-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(2,6-dimethoxyphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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